3-benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole
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Overview
Description
3-benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process starting with the preparation of the benzo[d]1,3-dioxole core. Subsequent functionalization steps involve the introduction of the hydroxyimino group and the indazole moiety. Typically, reactions such as nitration, reduction, and cyclization are employed under controlled conditions to yield the final product.
Industrial Production Methods: Industrially, the production of 3-benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole would likely involve continuous flow processes to ensure high efficiency and purity. Methods such as catalytic hydrogenation and advanced oxidation processes could be optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of reactions including oxidation, reduction, and substitution. The hydroxyimino group is particularly reactive and can participate in nucleophilic and electrophilic reactions.
Common Reagents and Conditions: Reagents such as sodium borohydride, hydrogen peroxide, and various acids and bases are commonly used to facilitate these reactions. Conditions such as temperature, pressure, and solvent choice are critical to achieving desired outcomes.
Major Products: Oxidation reactions typically lead to the formation of nitroso derivatives, while reduction can yield amino derivatives. Substitution reactions often result in the formation of more complex heterocyclic compounds.
Scientific Research Applications
Chemistry: This compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure facilitates the study of reaction mechanisms and pathways.
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and modulators of biochemical pathways.
Medicine: Preliminary studies suggest that compounds in this class could possess pharmacological properties, including anti-inflammatory and anticancer activities. Research is ongoing to determine their efficacy and safety in medical applications.
Industry: Industrially, this compound can be utilized in the development of advanced materials and catalysts due to its robust and versatile structure.
Mechanism of Action: : The mechanism by which this compound exerts its effects is believed to involve the interaction of its hydroxyimino group with molecular targets such as enzymes and receptors. This interaction can lead to the inhibition or modulation of specific biochemical pathways. The aromatic and heterocyclic elements contribute to its ability to traverse biological membranes, enhancing its efficacy in cellular environments.
Comparison with Similar Compounds: : When compared to similar compounds such as 3-benzo[d]1,3-dioxole derivatives and hydroxyimino-indazole analogues, 3-benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole stands out due to its unique combination of structural features. Its specific functional groups allow for a broader range of chemical reactions and biological activities.
Similar Compounds: : Other compounds in this category include 3-benzo[d]1,3-dioxole-5-carbaldehyde, 4-hydroxyimino-1,6-dimethyl-5,6,7-trihydro-1H-indazole, and various substituted indazole derivatives. Each of these compounds shares certain structural elements but differs in terms of reactivity and application.
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Properties
IUPAC Name |
(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-9-5-11(18-20)15-12(6-9)19(2)17-16(15)10-3-4-13-14(7-10)22-8-21-13/h3-4,7,9,20H,5-6,8H2,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOFYIDQBMYCHZ-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=NO)C1)C(=NN2C)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(/C(=N\O)/C1)C(=NN2C)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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